6-Methyl-1H-indazol-4-amine
Overview
Description
6-Methyl-1H-indazol-4-amine is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by a methyl group attached to the sixth position and an amino group at the fourth position of the indazole ring. Indazole derivatives, including this compound, have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
6-Methyl-1H-indazol-4-amine is a derivative of indazole, a heterocyclic compound that has been found to have a wide range of biological activities . The primary targets of indazole derivatives are often proteins involved in cellular signaling pathways. For instance, indazole-containing compounds have been used as inhibitors of phosphoinositide 3-kinase (PI3K) and indoleamine 2,3-dioxygenase 1 (IDO1) . These proteins play crucial roles in cell growth, differentiation, and immune response.
Mode of Action
The interaction of this compound with its targets can result in changes to the function of these proteins. For example, as an inhibitor, the compound can bind to the active site of the target protein, preventing it from carrying out its normal function . This can lead to changes in cellular signaling pathways, affecting the behavior of the cell.
Biochemical Pathways
The biochemical pathways affected by this compound depend on its specific targets. If the compound acts as an inhibitor of PI3K, it could affect the PI3K/Akt signaling pathway, which is involved in cell survival, growth, and proliferation . If it targets IDO1, it could impact the kynurenine pathway, which plays a role in immune response .
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets and the pathways it affects. For example, if it inhibits PI3K, it could potentially suppress cell growth and proliferation . If it targets IDO1, it could modulate immune response .
Biochemical Analysis
Biochemical Properties
6-Methyl-1H-indazol-4-amine, like other indazole derivatives, may interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound have not been reported in the literature .
Cellular Effects
This compound has been reported to exhibit anti-proliferative activity in human colorectal cancer cells (HCT116), indicating its potential influence on cell function . Detailed effects on cell signaling pathways, gene expression, and cellular metabolism are yet to be explored.
Molecular Mechanism
Given its structural similarity to other indazole derivatives, it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Some indazole derivatives have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), suggesting potential involvement in tryptophan metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-indazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-3-nitroaniline.
Cyclization: The nitro group is reduced to an amino group, followed by cyclization to form the indazole ring.
Industrial Production Methods: Industrial production methods for this compound often employ catalytic hydrogenation and cyclization reactions under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: It can participate in substitution reactions, where the amino or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-Methyl-1H-indazol-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Comparison with Similar Compounds
- 1-Methyl-1H-indazol-4-amine
- 2-Ethyl-2H-indazol-6-amine
- 1-Propyl-1H-indazol-4-amine
Comparison: 6-Methyl-1H-indazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other indazole derivatives. For instance, the presence of the methyl group at the sixth position and the amino group at the fourth position enhances its ability to inhibit IDO1, making it a promising candidate for anticancer therapy .
Properties
IUPAC Name |
6-methyl-1H-indazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRRDLJDPCOWPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NNC2=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598310 | |
Record name | 6-Methyl-1H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90764-89-9 | |
Record name | 6-Methyl-1H-indazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90764-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-1H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.